

An In-depth Technical Guide to 4-Amino-3,5-dimethylphenol

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Compound of Interest

Compound Name: 4-Amino-3,5-dimethylphenol

Cat. No.: B131400

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis protocols, and biological significance of **4-Amino-3,5-dimethylphenol**. The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

4-Amino-3,5-dimethylphenol, also known as 4-amino-3,5-xylenol, is a substituted aniline and a member of the phenol class.^{[1][2]} It is recognized primarily as a urinary metabolite of the local anesthetic, Lidocaine.^{[1][2][3][4]} The compound typically appears as a brown solid.^{[2][5]}

Table 1: Chemical Identifiers and Molecular Properties

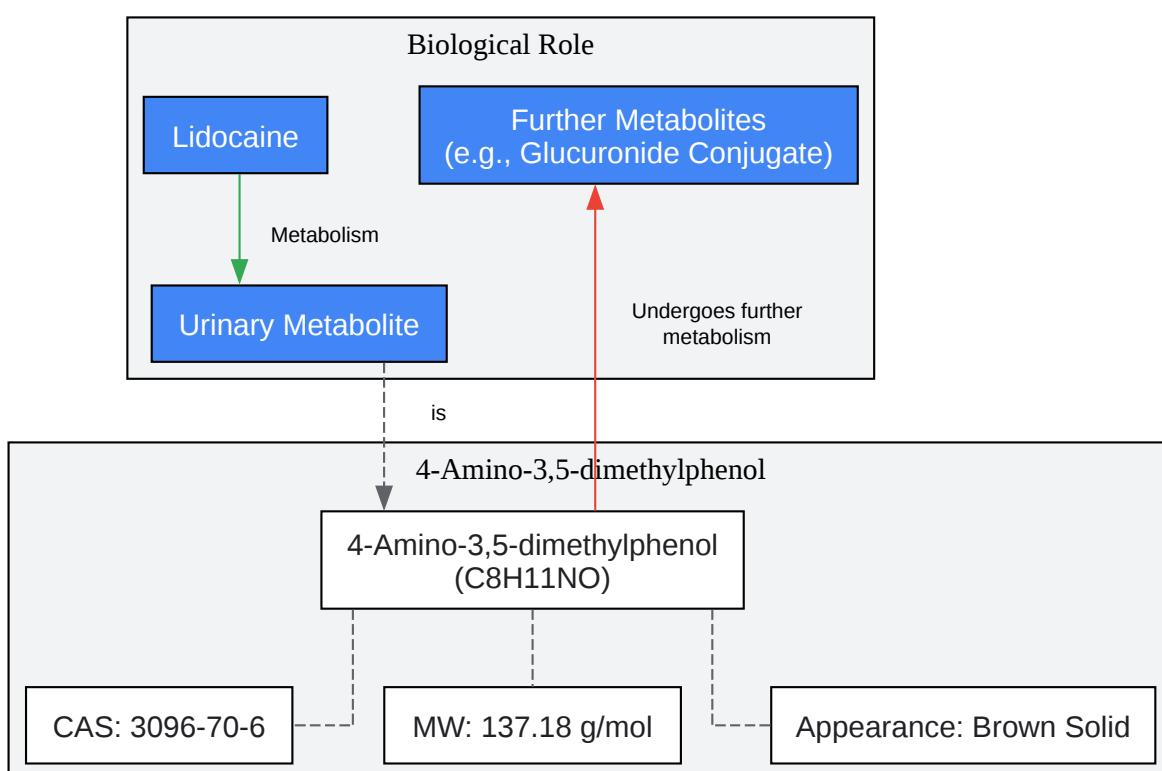
Property	Value	Source(s)
IUPAC Name	4-amino-3,5-dimethylphenol	[1] [6]
CAS Number	3096-70-6	[3] [5] [7] [8] [9]
Molecular Formula	C8H11NO	[2] [3] [5] [7] [8]
Molecular Weight	137.18 g/mol	[1] [7] [9]
Canonical SMILES	CC1=CC(=CC(=C1N)C)O	[1] [6]
InChI Key	GCWYXRHXGLVFE-UHFFFAOYSA-N	[1] [6]
European Community (EC) Number	221-448-5	[5] [9]
DSSTox Substance ID	DTXSID8040272	[5]

Table 2: Physicochemical Data

Property	Value	Source(s)
Melting Point	181 °C	[5] [6] [9] [10]
Boiling Point	296.5 °C at 760 mmHg	[2] [5] [9]
Density	1.118 g/cm³	[2] [5] [9]
Flash Point	133.1 °C	[2] [5] [9]
Solubility	Soluble in Methanol	[4] [5]
pKa	10.47 ± 0.23 (Predicted)	[5]
LogP	0.7 (XLogP3)	[1] [2] [5]
Vapor Pressure	0.000807 mmHg at 25°C	[5]
Refractive Index	1.6	[2] [5]

Biological Significance and Metabolic Pathways

4-Amino-3,5-dimethylphenol is a known human metabolite of Lidocaine.^{[1][2][4]} Its formation is a key step in the biotransformation and clearance of the parent drug. Understanding this pathway is crucial for pharmacokinetic and toxicological studies in drug development. The compound itself can be further metabolized. For instance, it has known human metabolites that include (2S,3S,4S,5R)-6-(4-amino-3,5-dimethylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.^[2]



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Figure 1. Logical relationship of **4-Amino-3,5-dimethylphenol**.

Experimental Protocols: Synthesis Methodologies

Detailed below are established protocols for the chemical synthesis of **4-Amino-3,5-dimethylphenol**.

Method 1: Synthesis from 3,5-Dimethylphenol

This method involves a diazotization reaction with sodium sulfanilate followed by reduction.[\[2\]](#)
[\[4\]](#)

Materials:

- Sodium sulfanilate dihydrate
- Sodium nitrite
- Concentrated hydrochloric acid
- 3,5-Dimethylphenol
- Sodium hydroxide
- Sodium dithionite (sodium hydrosulfite)
- Ice

Procedure:

- Preparation of Solution A (Diazonium Salt):
 - Dissolve sodium sulfanilate dihydrate (5.78 g, 25.0 mmol) in water (20 ml).
 - Slowly add an aqueous solution of sodium nitrite (1.90 g, 27.5 mmol in 4 ml of water) to the sulfanilate solution in an ice bath with stirring.
 - Drop the resulting mixture into a beaker containing concentrated hydrochloric acid (5.1 ml) and ice (30 g).
 - Keep the mixture in an ice bath for 20 minutes to complete the formation of the diazonium salt solution (Solution A).[\[2\]](#)[\[4\]](#)
- Preparation of Phenoxide Solution:

- In a separate vessel, dissolve 3,5-dimethylphenol (3.05 g, 25.0 mmol) in an aqueous solution (30 ml) containing sodium hydroxide (5.50 g, 138 mmol) and ice (20 g). Stir until complete dissolution.[2][4]
- Azo Coupling:
 - Slowly add Solution A dropwise to the 3,5-dimethylphenol solution while maintaining the ice bath.
 - After the addition is complete, continue stirring in the ice bath for 1 hour.[2][4]
- Reduction and Isolation:
 - Heat the reaction mixture to 65-75 °C.
 - Add sodium dithionite (16.8 g, 96.5 mmol) in portions until the solution loses its color.[2]
 - Cool the solution to room temperature and stir for 30 minutes.
 - Collect the solid product by filtration and dry to obtain **4-amino-3,5-dimethylphenol**. The reported yield is approximately 72%.[2]

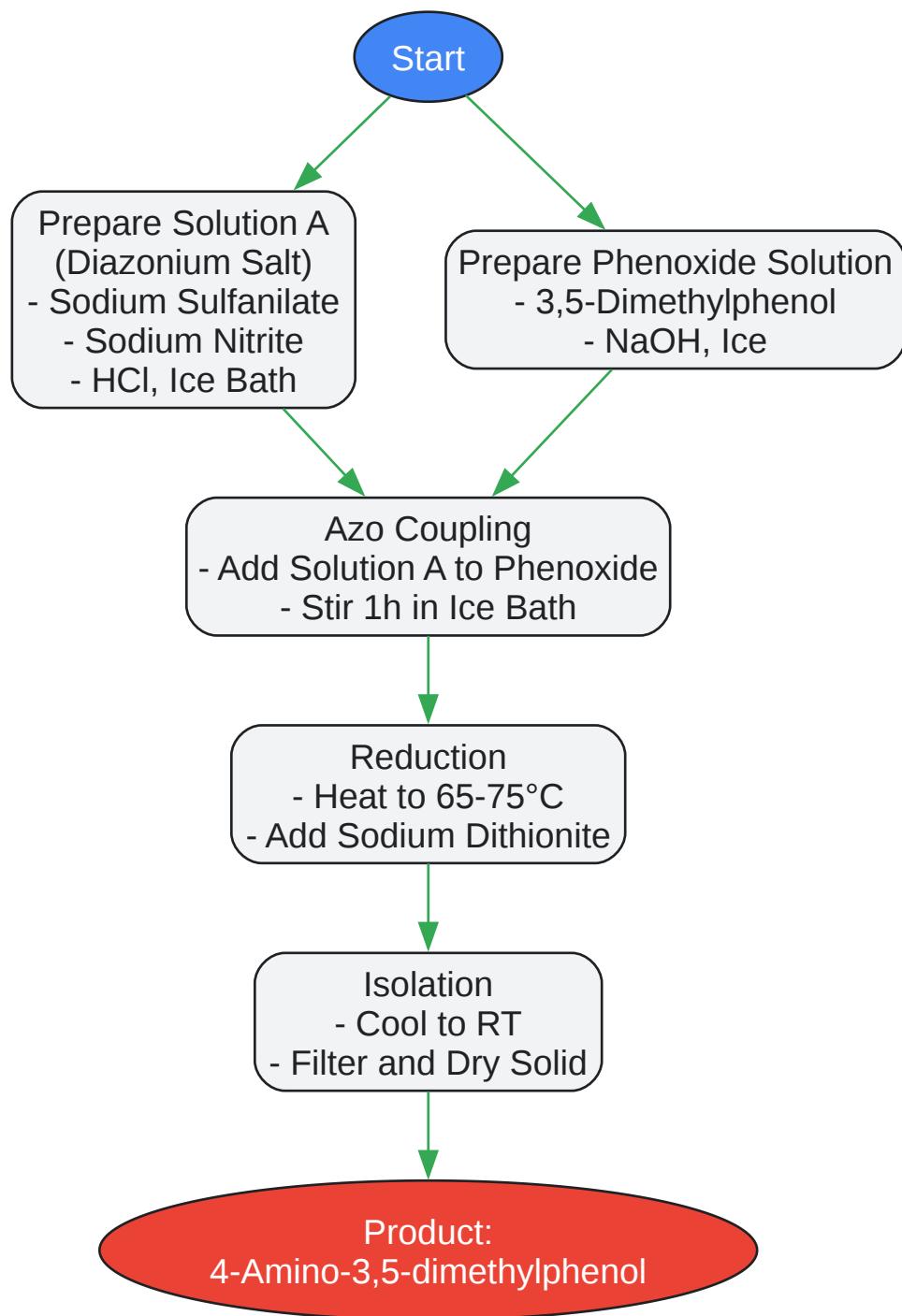
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Figure 2. Workflow for synthesis from 3,5-Dimethylphenol.

Method 2: Bamberger Rearrangement

This method involves the acid-catalyzed rearrangement of N-(2,6-dimethylphenyl)hydroxylamine.

Mechanism Overview: N-Phenylhydroxylamines undergo the Bamberger rearrangement in the presence of a strong aqueous acid, such as perchloric acid.[11]

- Protonation: The reaction begins with the protonation of the oxygen atom of the hydroxylamine.
- Dehydration: The protonated intermediate loses a water molecule, forming a nitrenium ion intermediate.
- Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the para-position of the aromatic ring.
- Rearomatization: A subsequent deprotonation step leads to the rearomatization of the ring, yielding the final **4-amino-3,5-dimethylphenol** product.[11]

Safety and Handling

4-Amino-3,5-dimethylphenol requires careful handling in a laboratory setting.

GHS Hazard Information:

- Hazard Statement: H400: Very toxic to aquatic life.[1][2]
- Precautionary Statements: P273 (Avoid release to the environment), P391 (Collect spillage), P501 (Dispose of contents/container to an approved waste disposal plant).[1][2]

General Handling Precautions:

- Use in a well-ventilated area or a chemical fume hood.[12]
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13]
- Avoid generating dust. Minimize dust generation and accumulation.[12]

- Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[2][5]
[10] Keep in a dark place under an inert atmosphere.[4][14]

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